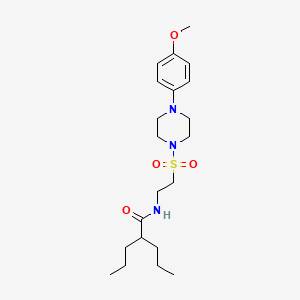

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-propylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O4S/c1-4-6-18(7-5-2)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)19-8-10-20(28-3)11-9-19/h8-11,18H,4-7,12-17H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPBUSBTTFSNFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are Alpha1-Adrenergic Receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.

Mode of Action

The compound interacts with its targets, the α1-ARs, and exhibits an affinity in the range from 22 nM to 250 nM. The interaction is likely to involve the compound acting as a ligand for the α1-ARs, leading to changes in the receptor’s activity.

Biochemical Pathways

The compound’s interaction with α1-ARs affects the adrenergic signaling pathway. This pathway plays a crucial role in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism. The compound’s action on α1-ARs could potentially influence these conditions.

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide is a synthetic compound belonging to the class of piperazine derivatives. Its biological activity has been the subject of various studies, particularly in the context of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperazine ring, which is known for its versatility in pharmacological applications. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.

The primary mechanism of action for this compound appears to be its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to increased levels in the synaptic cleft. This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired .

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. In vitro studies have shown that it can enhance neuronal survival and function under conditions that typically induce cell death, such as oxidative stress . This suggests potential applications in treating conditions like Alzheimer’s disease and other neurodegenerative disorders.

Anticancer Activity

In recent studies, compounds similar to this compound have been evaluated for their anticancer properties. For instance, related piperazine derivatives have demonstrated significant efficacy against various cancer cell lines, including breast cancer cells. The mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair .

Case Studies and Research Findings

- Neuropharmacological Studies : A study evaluated the effects of this compound on cholinergic transmission in animal models. Results indicated that administration led to improved cognitive function in tasks requiring memory and learning.

- Anticancer Efficacy : A related compound was tested against human breast cancer cells, showing an IC50 value of 18 μM, indicating moderate to significant efficacy. The study highlighted that these compounds could serve as potential PARP inhibitors for oncology applications .

- In Vivo Studies : In vivo evaluations have demonstrated that similar piperazine derivatives exhibit favorable pharmacokinetics, including good brain uptake and binding affinity for sigma receptors, which are implicated in various neurological functions .

Summary of Research Findings

Comparison with Similar Compounds

18F-Mefway (N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-18F-fluoromethylcyclohexane)carboxamide)

Structural Similarities :

- Both compounds share a piperazine ring substituted with a methoxyphenyl group .

- Ethyl linkages connect the piperazine to functional groups (sulfonyl vs. carboxamide).

Key Differences :

- Substituent Position : 18F-Mefway has a 2-methoxyphenyl group, while the target compound has a 4-methoxyphenyl substituent. Positional isomerism may alter receptor binding selectivity .

- Functional Groups : The target compound uses a sulfonyl ethyl group, whereas 18F-Mefway incorporates a pyridyl-carboxamide and an 18F-labeled cyclohexane.

Pharmacological Data :

Implications :

18F-Mefway’s high hippocampus/cerebellum ratio (82.3) highlights its utility as a PET tracer for 5-HT1A receptors. The target compound’s sulfonyl group may improve metabolic stability but reduce blood-brain barrier penetration compared to carboxamide-based ligands .

Patent Compound (Example 72: N-isopropyl-2-(3-(2-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-4-yl)phenoxy)acetamide)

Structural Similarities :

- Both contain a piperazine ring , though Example 72 includes a 4-methylpiperazine and a pyrimidine-pyridine scaffold.

Key Differences :

- Core Structure: Example 72 is a pyrimidinyl phenoxy acetamide, whereas the target compound is a sulfonamide-pentanamide.

- Substituents : Example 72 lacks a methoxyphenyl group but includes pyridine and isopropyl groups.

Pharmacological Data :

| Parameter | Example 72 | Target Compound |

|---|---|---|

| Target Receptor | Likely kinase (e.g., mTOR) | Hypothesized 5-HT1A |

| Binding Affinity | Not Reported | Not Reported |

Piperazine in both compounds may enhance solubility or conformational flexibility .

Compound 4e (N-(1-([1,1'-biphenyl]-4-yl)-2-((4-methyl-N-propylphenyl)sulfonamido)ethyl)acetamide)

Structural Similarities :

- Both include sulfonamide groups, which can enhance stability and receptor interactions.

Key Differences :

- Core Structure : Compound 4e uses a biphenyl-sulfonamide with an acetamide, while the target compound features a piperazine-sulfonyl-pentanamide .

Pharmacological Data :

| Parameter | Compound 4e | Target Compound |

|---|---|---|

| Target Receptor | Not Reported | Hypothesized 5-HT1A |

| Role of Sulfonamide | Enhances binding via H-bonding | Likely similar, but piperazine adds bulk |

Implications :

Sulfonamide groups in both compounds may improve metabolic stability, but the target compound’s piperazine moiety could enable CNS penetration, unlike Compound 4e’s biphenyl group, which may limit brain access .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.